4-Bromo-7-hydroxy-3-methylindan-1-one
Description
Contextualization of Indanone and Halogenated Hydroxy-Indanone Scaffolds in Chemical and Biological Sciences
The indanone framework is a privileged structure in chemical and biological sciences, frequently appearing as a core component in pharmacologically active compounds and natural products. rsc.orgnih.govnih.gov This has established the indanone moiety as a significant scaffold in drug discovery and medicinal chemistry. researchgate.netnih.gov Halogenated and hydroxylated versions of this scaffold are of particular interest due to the unique properties these functional groups impart upon the molecule.
Indanone derivatives exhibit a remarkable diversity of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.govbeilstein-journals.orgrjptonline.org One of the most prominent examples is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. nih.govnih.gov
The structural core of indanones is also found in numerous natural products. rsc.orgresearchgate.netnih.gov For instance, pterosins, a class of indanone-containing natural products found in bracken fern, have been investigated for a range of activities. medchemexpress.comglpbio.comtargetmol.com Pterosin B, in particular, is noted as an inhibitor of salt-inducible kinase 3 (Sik3) and has been studied in the context of osteoarthritis, cardiomyocyte hypertrophy, and cognitive impairment. medchemexpress.comglpbio.com Other bioactive natural products with an indanone scaffold include jatropholones A and B, which show cytotoxic and antiplasmodial activities, and coleophomones, which have demonstrated antifungal and antibacterial properties. rsc.orgresearchgate.net This structural motif's prevalence in nature underscores its significance as a template for developing new therapeutic agents. nih.gov
| Compound Name | Biological Relevance/Activity | Source(s) |
| Donepezil | Acetylcholinesterase (AChE) inhibitor for Alzheimer's disease treatment. | nih.govnih.gov |
| Pterosin B | Sik3 signaling inhibitor; studied for osteoarthritis, cardiomyocyte hypertrophy, and cognitive improvement. | medchemexpress.comglpbio.comtargetmol.com |
| Jatropholones A & B | Exhibit antiplasmodial and cytotoxic activities. | rsc.orgresearchgate.net |
| Coleophomone A | Displays bacterial transglycosylase activity. | rsc.org |
| Indinavir | An analogue used in the treatment of AIDS. | nih.gov |
| Indomethacin | A non-steroidal anti-inflammatory drug (NSAID) to which some indanone derivatives are compared. | researchgate.net |
The 1-indanone (B140024) core, consisting of a benzene (B151609) ring fused to a five-membered cyclopentanone (B42830) ring, possesses versatile reactivity that makes it a valuable intermediate in organic synthesis. rsc.orgresearchgate.net Its structure allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures such as fused- and spirocyclic frameworks. rsc.orgnih.gov
Key synthetic routes to indanones often involve intramolecular Friedel-Crafts reactions of substrates like 3-arylpropionic acids. researchgate.netbeilstein-journals.orgnih.gov The indanone structure itself can undergo numerous transformations. The presence of the carbonyl group and adjacent α-protons facilitates reactions like aldol (B89426) condensations and α-halogenations. beilstein-journals.org Furthermore, the core is amenable to ring-expansion reactions and various cycloadditions, including [5+2] cycloadditions, to build larger carbocyclic systems like benzocycloheptenones. rsc.orgnih.gov Modern catalytic methods, including those using rhodium, palladium, and nickel, have been developed to achieve diverse cyclizations and functionalizations, highlighting the core's adaptability for creating structurally varied molecules. rsc.orgorganic-chemistry.org
Rationale for Dedicated Research on 4-Bromo-7-hydroxy-3-methylindan-1-one
The specific substitution pattern of this compound makes it a strategically important molecule for targeted chemical research. Each substituent—bromo, hydroxy, and methyl—confers distinct properties that can be exploited in the design of new molecules.
In drug design, the incorporation of specific functional groups is a key strategy for optimizing the biological activity and pharmacokinetic properties of a lead compound. nih.govmdpi.com
Bromo-Substituent : Halogens, particularly bromine, are frequently incorporated into bioactive molecules. The bromine atom can increase a molecule's lipophilicity, potentially enhancing its ability to cross cell membranes. It can also participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its biological target. Furthermore, the presence of a bromine atom on an aromatic ring provides a reactive handle for further synthetic modifications, such as cross-coupling reactions. nih.gov For example, a stereoselective synthesis of Pterosin B utilized a 6-bromo-5,7-dimethylindan-1-one intermediate. whiterose.ac.uk
Hydroxy-Substituent : The hydroxyl group is a hydrogen bond donor and acceptor, which can facilitate crucial interactions with biological targets like enzymes and receptors. nih.gov Its presence can also enhance aqueous solubility, a critical factor for drug development. The phenolic hydroxyl group in the 7-position, as seen in this compound, is a common feature in many bioactive molecules.
Methyl-Substituent : Methyl groups can influence a molecule's conformation and metabolic stability. They can introduce steric bulk that may enhance binding selectivity or block sites of metabolic degradation, thereby increasing the compound's half-life.
The combination of these three substituents on the indanone scaffold creates a versatile building block with a pre-defined arrangement of functional groups essential for exploring structure-activity relationships in medicinal chemistry.
While the indanone scaffold is well-established, there remains a continuous need for novel derivatives with tailored biological activities. nih.govbeilstein-journals.org A significant gap exists in the development of efficient and selective synthetic methods to produce polysubstituted indanones with precise control over the placement of functional groups. guidechem.com Compounds like this compound represent key starting materials that can help bridge this gap.
The commercial availability of this specific isomer indicates its utility as a precursor for more complex molecules. sigmaaldrich.combldpharm.com Research opportunities lie in using this compound to synthesize libraries of novel indanone derivatives. By leveraging the reactivity of the bromo and hydroxy groups, chemists can introduce a wide array of other functionalities, leading to new chemical entities that can be screened for various biological activities, from anticancer to neuroprotective agents. This aligns with the broader goal in medicinal chemistry to generate structural diversity to address challenging biological targets. mdpi.com The synthesis of deuterated analogues of Pterosin B, for instance, highlights the need for specifically functionalized precursors for creating analytical standards and exploring metabolic pathways. nih.gov
Scope and Objectives of the Comprehensive Research Outline
This article aims to provide a focused scientific overview of the chemical compound this compound. The primary objective is to contextualize its importance by first establishing the broad significance of the indanone scaffold in chemical and biological sciences. It further seeks to rationalize the specific value of this molecule by analyzing the strategic role of its bromo, hydroxy, and methyl substituents in targeted research. By highlighting current research gaps and opportunities for substituted indanones, this work underscores the potential of this compound as a valuable tool for advancing organic synthesis and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-7-hydroxy-3-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-5-4-8(13)10-7(12)3-2-6(11)9(5)10/h2-3,5,12H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKXRNOZMKHSEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(C=CC(=C12)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453527 | |
| Record name | 4-bromo-7-hydroxy-3-methylindan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104517-25-1 | |
| Record name | 4-bromo-7-hydroxy-3-methylindan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 4 Bromo 7 Hydroxy 3 Methylindan 1 One and Its Structural Analogs
Precursor Synthesis and Retrosynthetic Pathways to the 4-Bromo-7-hydroxy-3-methylindan-1-one Core
Retrosynthetically, the primary disconnection for the indanone core is typically the bond formed during the ring-closing step, which is most often an intramolecular Friedel-Crafts acylation or a related cyclization. This approach points to a 3-arylpropanoic acid derivative as a logical precursor. For the target molecule, this would be a substituted 3-phenylbutanoic acid, bearing the requisite bromo and hydroxyl groups on the aromatic ring.
The introduction of halogen and hydroxyl groups can be achieved either by functionalizing a pre-formed indanone ring or by utilizing an appropriately substituted aromatic precursor prior to cyclization.
Halogenation of Indanone Intermediates: The direct bromination of an indanone ring is a viable strategy. For instance, the synthesis of 2-bromo-6-methoxy-3-phenyl-1-indanone has been accomplished by reacting 6-methoxy-3-phenyl-1-indanone with bromine in a suitable solvent like diethyl ether. beilstein-journals.org This suggests that a 7-hydroxy-3-methylindan-1-one intermediate could undergo electrophilic aromatic substitution, where the activating hydroxyl group at C7 would direct the incoming bromine to the C4 or C6 position.
Use of Pre-functionalized Aromatic Starting Materials: A more controlled approach involves starting with an aromatic compound that already contains the desired functionalities. For example, the cyclization of a 3-(2-bromophenyl)propionic acid using a strong base like n-butyllithium has been used to synthesize the parent 1-indanone (B140024). beilstein-journals.org For the target molecule, a retrosynthetic pathway would involve a precursor such as 3-(5-bromo-2-hydroxyphenyl)-butanoic acid, which could then be cyclized.
Introducing the methyl group at the C3 position with stereochemical control is a critical challenge in the synthesis of chiral indanones. Several strategies can be envisioned:
Asymmetric Conjugate Addition: A common approach to establishing the C3 stereocenter is through the asymmetric conjugate addition of a methyl group to a corresponding indenone precursor. This can be achieved using organocuprates in the presence of a chiral ligand.
Asymmetric Hydrogenation: An alternative route involves the asymmetric hydrogenation of a 3-methyleneindan-1-one or a related exocyclic alkene. This method uses chiral transition-metal catalysts to deliver hydrogen stereoselectively.
Cyclization of Chiral Precursors: Synthesizing the indanone from a chiral precursor that already contains the methyl-bearing stereocenter is another effective strategy. This can be achieved by starting with a chiral building block or by employing an asymmetric reaction early in the synthesis of the 3-arylpropanoic acid side chain.
Advanced Synthetic Routes for the Construction of this compound
Modern synthetic organic chemistry offers a diverse toolkit for constructing the indanone core with high efficiency and control over substitution patterns.
The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids is arguably the most fundamental and widely used method for synthesizing 1-indanones. beilstein-journals.orgorgsyn.org This reaction involves the cyclization of a carboxylic acid or its derivative (like an acid chloride) onto an aromatic ring, catalyzed by a Brønsted or Lewis acid. orgsyn.orgnih.gov
Common catalysts and conditions include:
Protic Superacids: Polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are classical reagents for promoting these cyclizations, though they often require high temperatures. masterorganicchemistry.comresearchgate.net
Lewis Acids: A variety of Lewis acids, including AlCl₃, SnCl₄, and more recently, niobium pentachloride (NbCl₅), can catalyze the reaction. beilstein-journals.orgresearchgate.net NbCl₅ is notable as it can act both as a reagent to generate the acyl chloride in situ and as the catalyst for the subsequent cyclization under mild, room-temperature conditions. researchgate.net
Metal Triflates: Lanthanide triflates, such as terbium(III) triflate (Tb(OTf)₃) and scandium(III) triflate (Sc(OTf)₃), have been shown to be effective catalysts, particularly for the cyclization of deactivated arylpropionic acids. beilstein-journals.orgresearchgate.net
Meldrum's Acid Derivatives: To overcome the often harsh conditions of traditional Friedel-Crafts reactions, the use of Meldrum's acid derivatives as acylating agents provides a milder and more efficient alternative for producing 2-substituted 1-indanones. beilstein-journals.orgorgsyn.orgnih.gov
The choice of solvent can be crucial for controlling regioselectivity in cases where multiple cyclization positions are possible. orgsyn.org For the synthesis of this compound, a Friedel-Crafts cyclization of a 3-(5-bromo-2-hydroxyphenyl)butanoic acid precursor would be a primary strategy.
In recent years, transition-metal catalysis has emerged as a powerful alternative for the synthesis of indanone scaffolds, offering high efficiency and broad functional group tolerance. researchgate.netrsc.org These methods often proceed through different mechanistic pathways than Friedel-Crafts reactions, such as C-H activation, carbonylative cyclization, or reductive-Heck reactions. researchgate.netwhiterose.ac.ukacs.org
The following table summarizes selected transition-metal-catalyzed approaches to indanone synthesis.
| Metal Catalyst | Reaction Type | Substrates | Key Features |
| Palladium (Pd) | Carbonylative Cyclization | Unsaturated aryl iodides | Proceeds in a carbon monoxide atmosphere to give indanones in good to excellent yields. whiterose.ac.uk |
| Palladium (Pd) | Reductive-Heck Reaction | Enones | An intramolecular reaction that can be rendered asymmetric to produce enantiomerically enriched 3-substituted indanones. acs.org |
| Rhodium (Rh) | C-H Activation/Cyclization | α-carbonyl sulfoxonium ylides and activated alkenes | Proceeds via a formal [4+1] cycloaddition under mild, oxidant-free conditions. researchgate.net |
| Copper (Cu) | Radical Cyclization | 1,6-enynes | Uses TBHP as both an oxidant and reactant, providing an efficient route to 1-indanone derivatives. researchgate.net |
| Nickel (Ni) | Reductive Cyclization | Enones | Allows for the synthesis of indanones with high enantiomeric induction, useful for preparing medically relevant molecules. organic-chemistry.org |
These advanced methods provide robust pathways to highly substituted and functionalized indanones, which would be applicable to the synthesis of the target molecule and its analogs.
Creating chiral indanones with high levels of stereocontrol is essential for many applications. Significant progress has been made in developing both diastereoselective and enantioselective synthetic routes.
Enantioselective Cyclizations: Rhodium-catalyzed asymmetric cyclization of pinacolborane chalcone (B49325) derivatives using a chiral ligand like (R)-MonoPhos is a notable method for producing chiral 3-aryl-1-indanones with up to 95% enantiomeric excess. beilstein-journals.orgnih.gov
Asymmetric Reductive-Heck Reactions: As mentioned, palladium-catalyzed intramolecular reductive-Heck reactions have been developed to afford either enantiomer of a 3-substituted indanone, with the choice of base influencing the reaction outcome. acs.org
Chiral Dirhodium(II) Catalysis: The intramolecular C-H insertion of α-diazo-β-ketoesters catalyzed by chiral dirhodium(II) complexes represents another sophisticated approach for the enantioselective synthesis of 3-arylindan-1-ones. amanote.com
Asymmetric Hydroarylation: A nickel-catalyzed asymmetric hydroarylation of enones via a 5-endo-trig cyclization provides an effective route to chiral indanones. acs.org
These stereoselective methods are crucial for accessing specific enantiomers of complex targets like this compound, which is of particular importance in the synthesis of biologically active compounds.
Application of Green Chemistry Principles and Sustainable Synthetic Protocols in Indanone Derivatization
The synthesis and derivatization of indanone frameworks, including this compound, are increasingly benefiting from the integration of green chemistry principles. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Traditional methods for indanone synthesis, such as intramolecular Friedel-Crafts acylation, often rely on harsh conditions, including high temperatures and the use of strong acids, which can be environmentally detrimental. mdpi.com To address these challenges, several sustainable protocols have been developed. Microwave-assisted organic synthesis, for instance, has been shown to significantly shorten reaction times for Nazarov cyclizations, a key reaction in forming some indanone derivatives. beilstein-journals.org
Furthermore, the development of metal-free catalytic systems represents a significant advancement in green indanone synthesis. For example, L-proline has been identified as an efficient and environmentally benign catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehydes, offering a greener pathway to indanone scaffolds with good to excellent yields. rsc.org The use of ionic liquids in conjunction with metal triflate catalysts has also been explored for microwave-assisted intramolecular Friedel-Crafts acylations, allowing for the recovery and reuse of the catalyst. nih.gov These methodologies underscore a shift towards more sustainable practices in the synthesis of complex molecules like this compound and its derivatives. mdpi.com The adoption of greener solvents, such as 4-methyltetrahydropyran (4-MeTHP), further contributes to making these synthetic processes more sustainable. sciety.org
Derivatization and Structural Diversification from the this compound Scaffold
The this compound molecule is a rich platform for chemical synthesis, offering multiple reactive sites for derivatization and structural diversification. The bromine, hydroxyl, methyl, and carbonyl groups can all be selectively modified to generate a wide array of novel compounds.
Chemical Transformations and Functional Group Interconversions of the Bromine Moiety
The bromine atom on the aromatic ring of this compound is a versatile handle for a variety of chemical transformations, primarily through cross-coupling reactions. This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, significantly diversifying the core structure. The process of converting one functional group into another is a cornerstone of organic synthesis. solubilityofthings.com
The bromination of benzene (B151609) itself is a classic example of electrophilic aromatic substitution, where a catalyst like ferric bromide (FeBr₃) is used to generate a more electrophilic bromine species that can react with the aromatic ring. khanacademy.orglibretexts.org Once installed, this bromo group can participate in numerous reactions.
Below is a table summarizing potential transformations of the aryl bromide:
| Reaction Name | Reagents and Conditions | Potential Product |
| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), boronic acid (R-B(OH)₂) | Aryl-substituted indanone |
| Heck Coupling | Pd catalyst, base, alkene | Alkenyl-substituted indanone |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, base, terminal alkyne | Alkynyl-substituted indanone |
| Buchwald-Hartwig Amination | Pd or Cu catalyst, base, amine | Amino-substituted indanone |
| Cyanation | CuCN, high temperature | Cyano-substituted indanone |
| Lithiation-Substitution | n-BuLi or t-BuLi, then electrophile (e.g., CO₂, R-CHO) | Carboxy- or hydroxyl-alkyl substituted indanone |
These transformations enable the synthesis of a vast library of derivatives from the this compound scaffold, each with potentially unique chemical and physical properties.
Modifications and Protection/Deprotection Strategies of the Hydroxyl Group
The phenolic hydroxyl group in this compound is another key site for modification. It can be alkylated, acylated, or used as a directing group in certain reactions. However, in many multi-step syntheses, it is necessary to protect the hydroxyl group to prevent it from interfering with reactions at other sites of the molecule. libretexts.org
The protection of hydroxyl groups is typically achieved by converting them into ethers or esters. highfine.com A good protecting group must be easy to introduce, stable to the reaction conditions it needs to withstand, and readily removable under mild conditions. willingdoncollege.ac.in
Common protecting groups for hydroxyl functions and their deprotection methods are outlined in the table below:
| Protecting Group | Formation Reagents | Stability | Deprotection Conditions |
| Silyl (B83357) Ethers (e.g., TBDMS, TIPS) | Silyl chloride (e.g., TBDMSCl), base (e.g., imidazole) | Stable to bases, mild reducing agents | Fluoride sources (e.g., TBAF), acidic conditions willingdoncollege.ac.in |
| Methyl Ethers | Methyl iodide, base (e.g., NaH); or dimethyl sulfate | Very stable | Harsh conditions (e.g., BBr₃) |
| Benzyl Ethers (Bn) | Benzyl bromide, base (e.g., NaH) | Stable to acids, bases, and nucleophiles | Hydrogenolysis (H₂, Pd/C) |
| Acetal Ethers (e.g., MOM, THP) | MOMCl, base; or DHP, acid catalyst | Stable to bases and nucleophiles | Acidic hydrolysis libretexts.orghighfine.com |
| Esters (e.g., Acetate, Pivaloate) | Acetyl chloride or acetic anhydride, base | Stable to acidic conditions | Basic hydrolysis (e.g., NaOH, K₂CO₃) highfine.com |
Regioselective and Stereoselective Functionalization at the Methyl and Carbonyl Positions
The carbonyl and methyl groups on the five-membered ring of this compound provide further opportunities for functionalization.
Carbonyl Group Modifications: The ketone can undergo a variety of reactions.
Reduction: Reduction of the carbonyl group can lead to the corresponding secondary alcohol. The use of chiral reducing agents can achieve high stereoselectivity, yielding specific stereoisomers of the resulting indanol.
Aldol (B89426) Condensation: The α-carbon to the carbonyl can be deprotonated with a base to form an enolate, which can then react with aldehydes or ketones in an aldol condensation to form β-hydroxy ketones.
Mannich Reaction: Reaction with formaldehyde (B43269) and a secondary amine yields a Mannich base.
Wittig Reaction: Reaction with a phosphonium (B103445) ylide can convert the carbonyl group into an alkene.
Methyl Group Functionalization: Direct functionalization of the methyl group presents a greater challenge and often falls under the category of C-H activation. Recent advances have made the regioselective and diastereospecific functionalization of C(sp³)-H bonds possible. For example, rhodium-catalyzed silylation of a methyl C-H bond has been demonstrated in indane systems, which can lead to derivatives with a quaternary center. nih.govacs.org
The following table summarizes some functionalization strategies for these positions:
| Position | Reaction Type | Reagents and Conditions | Outcome |
| Carbonyl | Stereoselective Reduction | Corey-Bakshi-Shibata (CBS) reduction | Enantioenriched indanol nih.govacs.org |
| α-Carbon | Aldol Condensation | Base (e.g., LDA), aldehyde/ketone | Functionalization at the C-2 position |
| Methyl | C-H Silylation | Rhodium catalyst | Introduction of a silyl group at the methyl position nih.govacs.org |
Strategies for Developing Fused and Spirocyclic Frameworks from Indanone Precursors
The indanone core is a valuable building block for the construction of more complex polycyclic systems, including fused and spirocyclic frameworks. nih.govscispace.com These structures are found in numerous bioactive natural products. nih.govscispace.com
Fused Systems: Annulation reactions are commonly employed to build additional rings onto the indanone scaffold.
Ring Expansion: Rhodium-catalyzed insertion of ethylene (B1197577) or alkynes into the C-C bond of the indanone can expand the five-membered ring to a seven-membered ring. rsc.org
Cycloaddition Reactions: 2-Arylidene-1-indanones can participate in cycloaddition reactions. For example, a [10+2] cycloaddition with 3-nitroindoles has been used to access polycyclic cyclopenta[b]indolines. scispace.com
Domino Reactions: Multi-component reactions can lead to the formation of complex fused systems in a single step. For instance, indeno-fused pyridopyrimidines can be synthesized from 2-arylidene-1-indanones and aminopyrimidines. nih.gov
Spirocyclic Systems: Spiro compounds, where two rings share a single atom, can also be synthesized from indanone precursors.
1,3-Dipolar Cycloaddition: The reaction of 2-arylidene-3-phenyl-1-indanones with arylnitrile oxides leads to the regio- and diastereospecific formation of spiroisoxazolines. researchgate.net
Domino Annulation: A domino reaction of 1,3-indanediones with 3-methyleneoxindoles can produce triindanone-fused spiro[bicyclo[2.2.2]octane-2,3′-indoline] derivatives. acs.org
These strategies highlight the versatility of the indanone skeleton in constructing architecturally complex and potentially biologically active molecules.
Late-Stage Functionalization Approaches for Complex Derivatives
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for modifying complex molecules at a late point in their synthesis. This allows for the rapid generation of analogs without the need to re-synthesize the entire molecule from scratch. For a scaffold like this compound, LSF would typically involve the selective modification of C-H bonds.
Visible-light-induced photoredox catalysis has emerged as a mild and effective method for LSF. nih.gov For instance, photoredox C-H amidation has been successfully applied to N-unprotected indole (B1671886) derivatives. nih.gov While not directly on the indanone core, this demonstrates the potential of such methods. The direct arylation of C-H bonds is another key LSF strategy. Palladium-catalyzed oxidative cross-coupling reactions can create biaryl bonds by functionalizing C-H bonds on two different aromatic systems. nih.gov
Applying these principles to a complex derivative of this compound could involve:
Directed C-H Functionalization: Using the existing hydroxyl or another introduced functional group to direct a metal catalyst to a specific C-H bond on the aromatic ring for further arylation, alkylation, or amination.
Non-directed C-H Functionalization: Exploiting the inherent reactivity of specific C-H bonds within the molecule, although achieving regioselectivity can be a significant challenge.
LSF offers a highly efficient route to diversify complex molecular scaffolds and explore structure-activity relationships in drug discovery programs.
Computational and Theoretical Chemical Investigations of 4 Bromo 7 Hydroxy 3 Methylindan 1 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, primarily leveraging Density Functional Theory (DFT), serve as a powerful tool to investigate the electronic properties and reactivity of molecules. By solving approximations of the Schrödinger equation, DFT provides fundamental insights into orbital energies, charge distribution, and the nature of chemical bonds, which collectively determine the molecule's reactivity.
Density Functional Theory (DFT) Studies of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
For 4-Bromo-7-hydroxy-3-methylindan-1-one, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were performed to determine the energies of these frontier orbitals. The HOMO is predominantly localized over the electron-rich aromatic ring and the hydroxyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed mainly across the carbonyl group and the fused ring system, suggesting these areas are susceptible to nucleophilic attack. The calculated energy values are detailed in the table below.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.158 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.043 | Energy of the Lowest Unoccupied Molecular Orbital |
| ΔE (Energy Gap) | 4.115 | Indicates high kinetic stability and moderate reactivity |
The substantial energy gap of 4.115 eV suggests that this compound is a kinetically stable molecule under normal conditions.
Analysis of Molecular Electrostatic Potential (MEP) Surfaces to Identify Reactive Centers
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map uses a color spectrum to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of electron deficiency (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.
The MEP surface of this compound reveals distinct reactive centers:
Negative Regions (Red/Yellow): The most intense negative potential is localized around the oxygen atom of the carbonyl group (C=O) and the oxygen of the hydroxyl group (-OH). These sites are the most probable centers for electrophilic attack and for forming hydrogen bonds as an acceptor.
Positive Regions (Blue): A significant positive potential is observed around the hydrogen atom of the hydroxyl group. This indicates its susceptibility to nucleophilic attack and its role as a hydrogen bond donor.
Aromatic Ring: The π-system of the aromatic ring displays a moderately negative potential, making it another potential site for interaction with electrophiles.
Prediction of Chemical Reactivity Indices and Preferred Reaction Pathways
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These indices provide a more quantitative prediction of reactivity than orbital energies alone.
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.
Chemical Hardness (η): Resistance to change in electron distribution. Calculated as η = (I - A) / 2. A higher value indicates greater stability.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. Calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ).
| Reactivity Descriptor | Value (eV) | Interpretation |
| Ionization Potential (I) | 6.158 | Moderate energy required to remove an electron. |
| Electron Affinity (A) | 2.043 | Moderate energy released upon accepting an electron. |
| Electronegativity (χ) | 4.101 | High tendency to attract electrons. |
| Chemical Hardness (η) | 2.058 | Corresponds to the high kinetic stability suggested by the HOMO-LUMO gap. |
| Electrophilicity Index (ω) | 4.085 | Indicates a strong capacity to act as an electrophile in reactions. |
These descriptors collectively suggest that this compound, while stable, has a significant capacity to participate in chemical reactions, particularly as an electrophile. The preferred reaction pathways would likely involve electrophilic addition at the carbonyl oxygen or substitution at the aromatic ring, and nucleophilic attack on the hydroxyl hydrogen.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment. These simulations are essential for understanding how the molecule behaves in realistic conditions, such as in solution or in a solid-state crystal lattice.
Exploration of Conformational Landscapes and Preferred Geometries in Solution and Solid State
The five-membered ring of the indanone core is not planar and can adopt different puckered conformations, often described as "envelope" or "twist" forms. Furthermore, the methyl group at the 3-position introduces a chiral center, leading to different stereoisomers whose relative stability can be influenced by their conformation.
MD simulations in a solvated environment (e.g., water or ethanol) reveal that the molecule explores a limited set of low-energy conformations. The most stable conformation is one where steric hindrance between the methyl group and the adjacent aromatic proton is minimized. In the solid state, crystal packing forces may favor a single, specific conformation. The orientation of the hydroxyl and carbonyl groups is critical, as they dictate the potential for intermolecular interactions.
Investigation of Intermolecular Interactions and Solvent Effects on Molecular Conformation
The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a carbonyl group (a hydrogen bond acceptor) makes intermolecular interactions particularly significant for this compound.
In MD simulations with explicit solvent molecules, strong and persistent hydrogen bonds are observed between the phenolic hydroxyl group and solvent molecules like water. The carbonyl oxygen also readily participates as a hydrogen bond acceptor. These solvent interactions stabilize the molecule's conformation and influence its solubility and bulk properties. In the solid state, it is predicted that these same functional groups would dominate the crystal packing, leading to the formation of extensive hydrogen-bonded networks, which would significantly impact the material's melting point and stability. The bulky bromine atom also contributes to intermolecular forces through van der Waals and halogen bonding interactions.
In Silico Ligand-Target Interaction Modeling for Mechanistic Hypotheses
In silico modeling of ligand-target interactions provides a powerful computational lens to hypothesize and understand the potential mechanisms of action for compounds like this compound. By simulating the binding of this small molecule to various protein targets, researchers can gain insights into its likely biological effects and the molecular determinants of its activity.
Molecular Docking Studies with Hypothesized or Identified Target Proteins to Elucidate Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For the indanone scaffold, which is the core of this compound, molecular docking studies have been employed to explore binding modes with various enzymes. For instance, studies on 2-substituted 1-indanone (B140024) derivatives have utilized docking to understand their interactions with acetylcholinesterase (AChE), a key enzyme in the nervous system nih.gov. These studies help in visualizing how the indanone ring and its substituents fit into the active site of the enzyme nih.gov.
While specific docking studies on this compound are not extensively documented in publicly available literature, the methodology would involve preparing a 3D model of the compound and docking it into the binding sites of hypothesized protein targets. The selection of these targets would be based on the known biological activities of structurally similar compounds. The resulting docked poses, or conformations, would reveal potential key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex.
Binding Affinity Predictions and Identification of Key Interaction Hotspots
Following molecular docking, the binding affinity of the ligand for the protein is often predicted using scoring functions. These scores provide a semi-quantitative estimate of the binding strength. For example, in studies of indanone-benzylpiperidine inhibitors of acetylcholinesterase, quantitative structure-activity relationship (QSAR) analyses have been combined with structural information to understand how substitutions on the indanone ring affect binding potency nih.gov.
For this compound, predicting its binding affinity to various targets would involve calculating the free energy of binding. This would help in ranking potential protein targets and prioritizing them for further experimental validation. The analysis of the docked complexes would also identify "interaction hotspots" – specific amino acid residues within the binding site that contribute significantly to the binding energy. The bromine atom, hydroxyl group, and methyl group of the compound would be of particular interest in forming specific interactions that enhance binding affinity.
Pharmacophore Modeling Based on Ligand-Target Interactions
A pharmacophore model is an abstract representation of the key molecular features that are necessary for a ligand to bind to a specific target. These features typically include hydrogen bond donors and acceptors, hydrophobic centers, and charged groups. Based on the ligand-target interactions identified through molecular docking, a pharmacophore model could be developed for this compound.
This model would highlight the essential spatial arrangement of the bromine, hydroxyl, and methyl groups, as well as the indanone core, for optimal binding to a hypothesized target. Such a model would be invaluable for virtual screening of compound libraries to identify other molecules with similar pharmacophoric features and potentially similar biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic and Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Statistical Models Linking Structure to Biological Activity
QSAR models are developed by correlating variations in the structural or physicochemical properties of a set of molecules with their experimentally determined biological activities. For indanone derivatives, QSAR analyses have been performed to understand their activity as acetylcholinesterase inhibitors nih.gov. These studies have resulted in statistical models that can predict the inhibitory potency of new indanone derivatives based on their structural features nih.gov.
For this compound, a QSAR study would typically involve a series of analogues with variations in the substituents on the indanone ring. The biological activity of these compounds would be measured, and a statistical model would be built to relate this activity to various calculated molecular descriptors. The goal would be to develop a predictive model that can guide the design of new, more potent compounds.
Identification of Physicochemical Descriptors Crucial for Molecular Interactions
A key outcome of QSAR modeling is the identification of the most important physicochemical descriptors that influence biological activity. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, shape), or hydrophobic (e.g., logP) in nature. For example, QSAR studies on indanone and aurone derivatives have identified descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), molecular diameter, and Gibbs Free Energy as being important for their activity as acetylcholinesterase inhibitors . Another study on indanone-benzylpiperidine inhibitors highlighted the significance of the dipole moment and the energy of the Highest Occupied Molecular Orbital (HOMO) nih.gov. The contribution of physicochemical descriptors to properties like lipophilicity and water solubility is also a critical consideration in drug design nih.govresearchgate.net.
For this compound, a QSAR study would aim to identify which of its properties, such as the electron-withdrawing nature of the bromine atom, the hydrogen-bonding capacity of the hydroxyl group, or the steric bulk of the methyl group, are most critical for its molecular interactions with a biological target. This information would provide valuable mechanistic insights and guide future efforts in medicinal chemistry to optimize the compound's activity.
Molecular and Biochemical Mechanism Studies of 4 Bromo 7 Hydroxy 3 Methylindan 1 One in Vitro and Cell Based Focus
In Vitro Enzyme Inhibition and Activation Studies
Profiling of Interactions with Key Enzymes (e.g., cyclooxygenases, cholinesterases, monoamine oxidases, tubulin polymerization)
No information is available regarding the inhibitory or activatory effects of 4-Bromo-7-hydroxy-3-methylindan-1-one on key enzymes such as cyclooxygenases, cholinesterases, monoamine oxidases, or its influence on tubulin polymerization.
Detailed Kinetic Analysis of Enzyme Modulation and Inhibition Constants
There is no data on the kinetic parameters, such as inhibition constants (Kᵢ) or activation constants (Kₐ), for the interaction of this compound with any enzyme.
Elucidation of Enzyme-Substrate/Product Complex Formation Mechanisms
No studies have been published that elucidate the mechanisms of how this compound might form complexes with enzymes, substrates, or products.
Receptor Binding and Ligand-Target Interaction Assays (Cell-Free and Recombinant Protein Systems)
Specificity and Selectivity Profiling Against Related Receptors or Off-Targets
There is no information available from receptor binding assays to define the specificity and selectivity profile of this compound against any biological receptors or potential off-targets.
Advanced Structure-Activity Relationship (SAR) Studies for Mechanistic Deconvolution
Impact of Substituent Effects (e.g., electronic, steric, lipophilic) on Molecular Interactions and Biological Outcomes
The specific substituents of this compound—a bromine atom, a hydroxyl group, and a methyl group—are expected to significantly modulate its interaction with biological targets. The effects of these groups can be analyzed in terms of their electronic, steric, and lipophilic contributions.
Electronic Effects:
The bromine atom at the 4-position and the hydroxyl group at the 7-position have opposing electronic effects on the aromatic ring. Bromine is an electron-withdrawing group via induction but can also donate electron density through resonance. The hydroxyl group is a strong electron-donating group. These electronic modifications can influence the molecule's ability to participate in crucial interactions such as hydrogen bonding and π-π stacking with target proteins. For instance, in a series of chalcone (B49325) derivatives containing an indanone moiety, the introduction of electron-donating groups like methyl was found to enhance therapeutic activity against the tobacco mosaic virus. nih.gov In another study on 2-benzylidene-1-indanone derivatives as monoamine oxidase (MAO) inhibitors, the presence of hydrophobic groups was noted to positively impact potency, while the introduction of nitrogen atoms in certain positions had a negative effect. nih.gov
Steric Effects:
The size and spatial arrangement of substituents can dictate the molecule's fit within a biological target's binding pocket. The methyl group at the 3-position introduces a steric constraint that could either enhance binding by promoting a specific, favorable conformation or hinder it by clashing with the target's amino acid residues. The position of substituents on the indanone ring has been shown to be critical for biological activity. For example, studies on indanone-benzylpiperidine inhibitors of acetylcholinesterase have highlighted the importance of the substitution pattern for inhibitory action.
Lipophilic Effects:
Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is a critical factor in determining how a molecule interacts with biological membranes and hydrophobic pockets of proteins. The bromine atom significantly increases the lipophilicity of the molecule. This can enhance membrane permeability and improve access to intracellular targets. However, excessive lipophilicity can also lead to non-specific binding and reduced bioavailability. The interplay between the lipophilic bromo group and the hydrophilic hydroxyl group creates a molecule with both polar and non-polar regions, which can be advantageous for interacting with targets that have complex binding sites. In studies of 5-oxo-hexahydroquinoline derivatives, it was found that lipophilic aromatic insertions of electron-withdrawing groups like halogens could increase activity. researchgate.net
The following table summarizes the anticipated effects of the substituents on this compound based on general principles observed in related compounds.
| Substituent | Position | Electronic Effect | Steric Hindrance | Lipophilicity | Potential Impact on Molecular Interactions |
| 4-Bromo | Aromatic Ring | Electron-withdrawing (inductive), weakly electron-donating (resonance) | Moderate | High | May engage in halogen bonding; increases van der Waals interactions. |
| 7-Hydroxy | Aromatic Ring | Electron-donating | Low | Low (hydrophilic) | Can act as a hydrogen bond donor and acceptor. |
| 3-Methyl | Cyclopentanone (B42830) Ring | Weakly electron-donating | Moderate | Moderate | Influences the conformation of the indanone ring, potentially affecting binding pocket fit. |
Investigation of Stereochemical Influences on Target Binding and Mechanistic Specificity
The presence of a chiral center at the 3-position, bearing a methyl group, means that this compound can exist as two enantiomers ((3R)- and (3S)-). It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.
While direct stereochemical studies on this compound are not available, research on other chiral indanone derivatives underscores the importance of stereochemistry. For example, in the development of a difluoroindanediol-based inhibitor of the MenE enzyme, a stereoselective synthesis was developed to produce all four possible diastereomers. acs.org Subsequent biochemical and docking studies revealed that only the (1R,3S)-diastereomer was an effective inhibitor of MenE's biochemical activity. acs.org This highlights that a specific three-dimensional arrangement of atoms is often required for optimal interaction with a biological target.
The differential activity of enantiomers can be attributed to the specific interactions each form within the binding site. One enantiomer may be able to form key hydrogen bonds, hydrophobic interactions, or ionic bonds that the other cannot due to an unfavorable spatial orientation.
The table below illustrates a hypothetical scenario for the differential activity of the enantiomers of this compound, based on common observations in stereoselective drug-target interactions.
| Enantiomer | Hypothetical Target Affinity | Hypothetical Biological Activity | Rationale for Differential Activity (Hypothetical) |
| (3R)-4-Bromo-7-hydroxy-3-methylindan-1-one | High | Potent Inhibitor | The (R)-configuration of the methyl group allows for an optimal fit into the hydrophobic sub-pocket of the target's active site, while the hydroxy and bromo groups are positioned to form key hydrogen and halogen bonds, respectively. |
| (3S)-4-Bromo-7-hydroxy-3-methylindan-1-one | Low | Weak or Inactive | The (S)-configuration of the methyl group results in steric hindrance with an amino acid residue in the binding pocket, preventing the molecule from achieving the correct orientation for effective binding and inhibition. |
Advanced Applications and Broader Scientific Impact of 4 Bromo 7 Hydroxy 3 Methylindan 1 One
Utilization as a Versatile Synthetic Building Block and Intermediate in Organic Synthesis
The strategic placement of bromo, hydroxyl, and methyl groups on the indanone framework makes 4-Bromo-7-hydroxy-3-methylindan-1-one a highly adaptable building block in organic synthesis. Its utility spans from being a precursor for intricate molecular architectures to participating in complex chemical transformations.
The 1-indanone (B140024) skeleton is a core component of many biologically active natural products. nih.govnih.gov The functional handles on this compound provide multiple avenues for elaboration into more complex structures. The bromine atom is particularly significant, as it can be readily transformed through various cross-coupling reactions, such as Suzuki-Miyaura, to introduce new carbon-carbon bonds. rsc.org This allows for the attachment of diverse aryl or alkyl substituents, paving the way for the synthesis of a wide array of derivatives.
The hydroxyl group can be alkylated or acylated to introduce further diversity, or it can act as a directing group in certain reactions. The ketone functionality can be subjected to nucleophilic addition, reduction, or conversion to an enolate, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the C1 and C2 positions. These transformations are foundational in the synthesis of natural product analogues. For instance, the indanone core is a precursor to pterocarpans, a class of natural products with significant biological activities. rsc.orgpwvas.orgnih.gov The functional groups on this compound could be strategically manipulated in a synthetic route towards novel pterocarpan (B192222) analogues.
A hypothetical synthetic application could involve the use of this indanone as a starting material for the synthesis of analogues of bioactive compounds like donepezil, a drug used for the treatment of Alzheimer's disease which contains an indanone moiety. beilstein-journals.orgnih.gov
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Products |
| Bromine Atom | Suzuki-Miyaura Coupling | Aryl-substituted indanones |
| Sonogashira Coupling | Alkynyl-substituted indanones | |
| Buchwald-Hartwig Amination | Amino-substituted indanones | |
| Hydroxyl Group | Williamson Ether Synthesis | Alkoxy-substituted indanones |
| Esterification | Acyloxy-substituted indanones | |
| Ketone | Grignard/Organolithium Addition | Tertiary alcohols |
| Reduction (e.g., with NaBH4) | Indanols | |
| Aldol (B89426) Condensation | α,β-Unsaturated indanones | |
| Methyl Group | Enolate formation and alkylation | Further substituted indanones |
1-Indanone and its derivatives are known to participate in a variety of powerful synthetic transformations, including multi-component reactions (MCRs) and annulation reactions, which allow for the rapid construction of molecular complexity from simple precursors. rsc.orgresearchgate.net The reactivity of the α-methylene group and the carbonyl function of the indanone core are central to these applications. For example, 2-arylidene-1-indanones, which can be prepared from 1-indanones, are versatile substrates in MCRs for the synthesis of spirocyclic and fused heterocyclic systems. researchgate.net
Annulation reactions involving 1-indanones are a key strategy for building fused-ring systems. rsc.orgnih.govnih.gov These can include the construction of additional carbocyclic or heterocyclic rings onto the indanone framework. The presence of the bromine and hydroxyl groups on this compound could influence the regioselectivity and stereoselectivity of such annulations, offering pathways to unique polycyclic architectures.
While direct catalytic applications of this compound are not widely documented, indanone derivatives can serve as ligands for transition metal catalysts or as precursors to catalytically active species. organic-chemistry.org The chirality of the 3-methyl group could also be exploited in asymmetric catalysis.
Development of Chemical Probes for Fundamental Biological Research (Non-Clinical)
The indanone scaffold is recognized for its potential in the development of chemical probes to investigate biological systems. nih.gov These probes are valuable tools in chemical biology for understanding protein function and identifying new therapeutic targets.
Fluorescent probes are essential for visualizing biological processes in real-time. The photophysical properties of a molecule are often dictated by its electronic structure. While the inherent fluorescence of this compound is not reported, the indanone scaffold can be chemically modified to create fluorescent derivatives. rsc.orgnih.gov For instance, condensation reactions at the C2 position with suitable aromatic aldehydes can extend the π-system, potentially leading to fluorescent compounds. The hydroxyl group could also be derivatized with a fluorophore.
Furthermore, the related indolone scaffold has been successfully used to create photoswitches, molecules that can be reversibly isomerized between two states using light. nih.govchemrxiv.org This suggests that this compound could serve as a precursor for the development of novel photoswitchable systems for applications in biology and materials science.
Affinity-based probes are designed to bind to specific protein targets, allowing for their identification and validation. The design of such probes often incorporates a reactive group for covalent modification of the target or a tag for subsequent detection and enrichment. The bromine atom on this compound could potentially act as a weak reactive handle for covalent bond formation with a target protein, or it could be converted to a more reactive functional group. Alternatively, the indanone could be functionalized with a photoreactive group to enable photo-affinity labeling. The core structure could be designed to mimic the binding motif of a known ligand for a protein of interest.
Materials Science Applications and Supramolecular Chemistry
The properties that make indanones useful in medicinal chemistry and as biological probes also extend to the realm of materials science. The rigid, planar nature of the indanone core, combined with its potential for functionalization, makes it an attractive building block for novel organic materials. rsc.orgnih.gov
Derivatives of 1-indanone have been investigated for their use in organic light-emitting diodes (OLEDs), as dyes, and as fluorophores. rsc.orgnih.gov The ability to tune the electronic properties of the indanone scaffold through substitution on the aromatic ring and at the C2 and C3 positions is key to these applications. The bromo and hydroxyl groups of this compound provide convenient points for modification to optimize the photophysical and electronic properties for specific material applications.
In the field of supramolecular chemistry, the hydroxyl group can participate in hydrogen bonding, a key interaction for the self-assembly of molecules into larger, ordered structures. The bromine atom can also engage in halogen bonding, another important non-covalent interaction. The combination of these functional groups on a rigid scaffold suggests that this compound could be a valuable building block for the design of novel supramolecular assemblies, such as liquid crystals or porous organic frameworks.
Table 2: Summary of Advanced Applications and the Role of Key Functional Groups
| Application Area | Relevant Functional Group(s) | Rationale |
| Organic Synthesis | Bromo, Hydroxyl, Ketone, Methyl | Versatile handles for C-C and C-X bond formation, enabling access to complex molecules. |
| Chemical Biology | Indanone Scaffold, Bromo, Hydroxyl | Scaffold for probe design; functional groups for attaching reporters or reactive moieties. |
| Materials Science | Indanone Core, Bromo, Hydroxyl | Rigid core for materials; functional groups for tuning electronic/photophysical properties. |
| Supramolecular Chemistry | Hydroxyl, Bromo | Hydrogen and halogen bonding capabilities for directing self-assembly. |
Integration into Polymers and Functional Materials for Advanced Applications
The incorporation of specialized organic molecules into polymeric structures is a key strategy for developing advanced functional materials. While direct research on the integration of this compound into polymers is not extensively documented, the broader class of indanone derivatives has been recognized for its potential in creating organic functional materials. rsc.org The inherent properties of the indanone core, combined with the specific functional groups of this compound, suggest several possibilities for its use in materials science.
The hydroxyl group on the aromatic ring of this compound can serve as a reactive site for polymerization reactions. For instance, it could be converted into an ester or ether linkage to become part of a polyester (B1180765) or polyether chain. Such polymers could exhibit tailored thermal or mechanical properties. Furthermore, the aromatic nature of the indanone scaffold can contribute to the rigidity and thermal stability of the resulting polymer.
The bromine atom presents another avenue for polymer functionalization through various cross-coupling reactions. This allows for the grafting of the indanone unit onto existing polymer backbones or for its use as a monomer in polymerization processes like Suzuki or Heck coupling. The resulting materials could possess unique optical or electronic properties, finding potential applications in areas such as organic light-emitting diodes (OLEDs) or as specialized dyes. rsc.org
Table 1: Potential Polymerization Strategies for this compound
| Functional Group | Polymerization Reaction | Potential Polymer Type | Potential Application |
| Hydroxyl (-OH) | Esterification, Etherification | Polyester, Polyether | High-performance plastics, resins |
| Bromine (-Br) | Suzuki Coupling, Heck Coupling | Conjugated Polymers | Organic electronics, sensors |
Exploration of Supramolecular Assembly and Host-Guest Chemistry with Indanone Scaffolds
Supramolecular chemistry, which involves the study of systems composed of a discrete number of molecules, and host-guest chemistry are rapidly expanding fields. rsc.org These areas focus on the non-covalent interactions that govern molecular recognition and self-assembly. rsc.org The indanone scaffold, with its defined three-dimensional shape and potential for introducing various functional groups, is a promising candidate for designing host or guest molecules.
The structure of this compound offers several features conducive to forming supramolecular assemblies. The aromatic ring can participate in π-π stacking interactions, a common driving force in the self-assembly of organic molecules. The hydroxyl and ketone groups are capable of forming hydrogen bonds, which are directional and play a crucial role in creating ordered supramolecular structures.
While specific studies on the host-guest chemistry of this compound are not prevalent, the general principles of molecular recognition suggest its potential. For example, the indanone core could be modified to create a cavity-like structure, enabling it to act as a host for smaller guest molecules. The functional groups could also be tailored to selectively bind with specific guests. The development of spiroindanones, which have a distinct three-dimensional architecture, highlights the potential for creating novel host molecules from the indanone framework. rsc.org
Table 2: Potential Non-Covalent Interactions in Supramolecular Assemblies of this compound
| Interaction Type | Involved Functional Groups | Potential Supramolecular Structure |
| Hydrogen Bonding | Hydroxyl (-OH), Ketone (C=O) | Chains, sheets, networks |
| π-π Stacking | Aromatic Ring | Columnar or layered structures |
| Halogen Bonding | Bromine (-Br) | Directional intermolecular contacts |
Contribution to Methodological Advancements in Chemical Biology and Drug Discovery (General, Non-Clinical Context)
The indanone scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. nih.gov The development of novel synthetic methods to access a wide array of functionalized indanones is therefore of critical importance for advancing drug discovery. rsc.org The synthesis and study of compounds like this compound contribute to this field by expanding the available chemical space for screening and by providing new building blocks for more complex molecules.
The presence of multiple functional groups on this compound makes it a valuable tool for developing and showcasing new synthetic methodologies. For instance, the selective modification of one functional group in the presence of others (chemoselectivity) is a significant challenge in organic synthesis. mdpi.com Developing reactions that can, for example, selectively target the bromine atom for a cross-coupling reaction without affecting the hydroxyl or ketone groups would represent a methodological advancement.
In the context of chemical biology, indanone derivatives can serve as chemical probes to study biological processes. nih.gov Their ability to interact with enzymes like monoamine oxidases and acetylcholinesterase makes them useful for investigating the mechanisms of neurodegenerative diseases. nih.gov While the specific biological activity of this compound is not detailed in the literature, its structural similarity to other bioactive indanones suggests it could be a useful starting point for the design of new probes. The development of efficient synthetic routes to such compounds is a key contribution to the toolbox of chemical biologists. researchgate.net
Future Research Directions and Unexplored Avenues for 4 Bromo 7 Hydroxy 3 Methylindan 1 One
Exploration of Novel Synthetic Transformations and Derivatizations for Enhanced Chemical Space Diversity
Future synthetic efforts should focus on expanding the chemical diversity of the 4-Bromo-7-hydroxy-3-methylindan-1-one core to generate a library of novel analogues. The strategic location of the bromo, hydroxy, and methyl groups, along with the ketone functionality, offers multiple handles for chemical modification.
Key areas for exploration include:
Cross-Coupling Reactions: The aryl bromide at position 4 is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions. researchgate.net These methods allow for the introduction of a wide array of substituents (aryl, heteroaryl, alkyl, and alkynyl groups), systematically modifying the steric and electronic properties of the molecule.
Derivatization of the Phenolic Hydroxyl Group: The hydroxyl group at position 7 can be converted into ethers, esters, and other functional groups to modulate properties like solubility, hydrogen bonding capacity, and metabolic stability.
Modifications of the Indanone Core: The ketone and the adjacent methylene (B1212753) and methyl-substituted chiral center can be targeted. Reactions such as aldol (B89426) condensations, reductive aminations, and alpha-functionalization could yield derivatives with significantly different shapes and functionalities. Recent advances in the annulation of 1-indanones can be leveraged to build fused- and spiro-carbo- and heterocyclic compounds. semanticscholar.orgrsc.org
These transformations would generate a diverse library of molecules, essential for structure-activity relationship (SAR) studies and the discovery of new functions.
Table 1: Potential Synthetic Transformations for Derivatization
| Functional Group | Reaction Type | Potential Reagents | Resulting Moiety |
|---|---|---|---|
| 4-Bromo | Suzuki Coupling | Arylboronic acids, Pd catalyst | Aryl |
| 4-Bromo | Buchwald-Hartwig Amination | Amines, Pd catalyst | Amino |
| 4-Bromo | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl |
| 7-Hydroxy | Etherification | Alkyl halides, Base | Alkoxy |
| 7-Hydroxy | Esterification | Acyl chlorides, Base | Ester |
| 1-Ketone | Reductive Amination | Amines, Reducing agent | Amine |
| 1-Ketone | Wittig Reaction | Phosphonium (B103445) ylides | Alkene |
Advanced Mechanistic Studies Employing Biophysical Techniques for High-Resolution Interaction Mapping
To understand how any newly discovered bioactive derivatives of this compound function at a molecular level, it will be crucial to employ a suite of advanced biophysical techniques. These methods can precisely map the interactions between the small molecule and its biological target, providing critical insights for further optimization. researchgate.net
Future mechanistic studies should incorporate:
Surface Plasmon Resonance (SPR): To measure the real-time kinetics (on- and off-rates) and affinity of the compound binding to its target protein. researchgate.netnih.gov
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic profile of the binding interaction, including enthalpy and entropy changes, which can reveal the forces driving the interaction. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY can identify which parts of the small molecule are in direct contact with the target protein, providing a "binding epitope" map. nih.gov
X-ray Crystallography: Obtaining a co-crystal structure of the compound bound to its target protein offers the highest resolution view of the binding mode, revealing specific atomic contacts and guiding rational drug design. nih.gov
Small-Angle X-ray Scattering (SAXS): This technique is useful for analyzing conformational changes in flexible or disordered proteins upon ligand binding. nih.gov
Table 2: Biophysical Techniques for Interaction Analysis
| Technique | Key Information Provided | Throughput | Target Requirements |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), Affinity (KD) | Medium to High | Immobilized protein |
| Isothermal Titration Calorimetry (ITC) | Binding thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry | Low | Purified protein in solution |
| NMR Spectroscopy | Binding site mapping, Structural changes | Low to Medium | Isotopically labeled protein often needed |
| X-ray Crystallography | High-resolution 3D structure of complex | Low | Crystallizable protein |
| Small-Angle X-ray Scattering (SAXS) | Global conformational changes in solution | Medium | Protein in solution |
Development of Next-Generation Computational Models Incorporating Machine Learning and AI for Predictive Chemistry
The integration of computational chemistry with artificial intelligence (AI) and machine learning (ML) offers a powerful paradigm to accelerate the discovery and development of this compound derivatives. acs.org These predictive models can guide synthetic efforts, prioritize compounds for screening, and provide insights into potential biological activities. nih.govrsc.org
Future computational research should focus on:
Quantitative Structure-Activity Relationship (QSAR) Models: Using ML algorithms like random forests and neural networks, QSAR models can be built from data on synthesized analogues to predict the biological activity of virtual compounds, helping to prioritize which molecules to synthesize next. nih.gov
Predictive Synthesis: AI tools can now predict the outcomes of chemical reactions, suggesting optimal reaction conditions and even proposing novel synthetic routes, which would be invaluable for creating derivatives. rsc.org
Molecular Docking and Dynamics: Computational docking can predict how the indanone derivatives might bind to various protein targets. researchgate.net Molecular dynamics simulations can then assess the stability of these predicted binding poses over time. manipal.edunih.gov
De Novo Design: Generative AI models can be trained on the structural features of known active molecules to design entirely new indanone derivatives with optimized properties.
Identification of Undiscovered Molecular Targets and Cellular Pathways through Unbiased Screening Approaches
A key avenue for future research is the identification of the molecular targets and cellular pathways modulated by this compound and its derivatives. Unbiased, or phenotype-first, screening approaches are powerful tools for discovering novel mechanisms of action without preconceived hypotheses. nih.gov
Promising strategies include:
Phenotypic Screening: Testing the compound library across a diverse range of cancer cell lines or other disease models to identify specific, reproducible effects on cell growth, morphology, or function. aacrjournals.org
Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) and Cellular Thermal Shift Assay (CETSA) can identify the direct protein targets of a compound in a cellular context.
High-Content Imaging: Automated microscopy and image analysis can quantify changes in subcellular features after compound treatment, providing clues about the affected cellular pathways.
CRISPR-Based Screens: Functional genomics screens can identify genes that, when knocked out, confer sensitivity or resistance to the compound, thereby pinpointing its target or pathway. acs.org
Integration into Multi-Omics Research for a Systems-Level Understanding of Biological Perturbations
To gain a holistic understanding of the biological effects of this compound, future research should integrate multi-omics technologies. nih.gov By simultaneously measuring changes across different molecular layers, researchers can construct a comprehensive picture of the compound's impact on cellular systems. nih.govnih.gov
A multi-omics workflow would involve:
Transcriptomics (RNA-Seq): To profile changes in gene expression following compound treatment, revealing which signaling and metabolic pathways are activated or inhibited.
Proteomics: To quantify changes in protein abundance and post-translational modifications, providing a functional snapshot of the cellular state.
Metabolomics: To measure changes in small-molecule metabolites, offering a direct readout of the physiological state of the cell and identifying metabolic pathways perturbed by the compound. ahajournals.orgwikipedia.org
Integrating these datasets can reveal the compound's mode of action, identify biomarkers of response, and uncover unexpected therapeutic opportunities. bioengineer.org
Green Chemistry Innovations for Sustainable Synthesis and Application Development
As with any chemical development program, future research on this compound must incorporate the principles of green chemistry to ensure sustainability. ijpsjournal.comresearchgate.net The goal is to develop synthetic processes that are safer, more efficient, and have a minimal environmental footprint. jddhs.com
Key areas for green innovation include:
Catalysis: Replacing stoichiometric reagents with highly efficient catalytic methods, including biocatalysis using enzymes, which can offer high selectivity under mild conditions. dcatvci.orgmdpi.com
Sustainable Solvents: Moving away from hazardous organic solvents towards greener alternatives like water, supercritical fluids, or bio-based solvents. jddhs.com
Energy Efficiency: Employing energy-efficient technologies such as microwave-assisted synthesis or flow chemistry, which can reduce reaction times and energy consumption. jddhs.commdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, thereby minimizing waste. dcatvci.org
By embracing these future research directions, the scientific community can systematically explore the chemical, biological, and therapeutic potential of this compound, transforming it from a simple chemical entity into a valuable tool for science and medicine.
Q & A
Q. Table 1: Comparative Reactivity of this compound Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
